cis-(4-Methyl-1-pentenyl) ethyl ether
Description
Structure
3D Structure
Properties
CAS No. |
16969-29-2 |
|---|---|
Molecular Formula |
C21H21BrN2S2 |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(Z)-1-ethoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C8H16O/c1-4-9-7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5- |
InChI Key |
PEGWCMWUBAGRKQ-ALCCZGGFSA-N |
SMILES |
CCOC=CCC(C)C |
Isomeric SMILES |
CCO/C=C\CC(C)C |
Canonical SMILES |
CCOC=CCC(C)C |
Synonyms |
cis-(4-Methyl-1-pentenyl) ethyl ether |
Origin of Product |
United States |
Synthetic Methodologies for Cis 4 Methyl 1 Pentenyl Ethyl Ether
Precursor-Based Synthesis Approaches
The synthesis of vinyl ethers, including cis-(4-Methyl-1-pentenyl) ethyl ether, can be approached from several key precursors. The most common pathways involve reactions with alkenyl halides or the combination of alcohols and acetylene (B1199291) derivatives.
Alcohol and Acetylene Derivative Syntheses
A historically significant and still relevant method for vinyl ether synthesis is the Reppe vinylation, which involves the direct reaction of an alcohol with acetylene under basic conditions and high pressure. nist.gov For the target molecule, this would conceptually involve the reaction of ethanol (B145695) with 4-methyl-1-pentyne (B1581292). However, this method often requires stringent reaction conditions and may lack stereoselectivity.
A more contemporary and safer alternative involves the use of calcium carbide as an acetylene source, which can react with alcohols in the presence of a superbasic catalytic system like KOH/DMSO. mdpi.com This method avoids the handling of gaseous acetylene and can provide good yields of the corresponding vinyl ethers. mdpi.com
Another important strategy is the transetherification of a readily available vinyl ether, such as ethyl vinyl ether (EVE), with the desired alcohol. In the context of the target molecule, this would not be a direct route but is a key method for creating a variety of functionalized vinyl ethers from their corresponding alcohols. This reaction is often catalyzed by palladium complexes.
Stereoselective Synthesis of cis-Isomers
Achieving a high degree of stereoselectivity in favor of the cis-isomer is a critical challenge in the synthesis of this compound. Modern synthetic chemistry offers several powerful catalytic and ligand-enabled strategies to control the geometry of the double bond.
Catalytic Strategies for Stereocontrol
Catalytic methods are at the forefront of stereoselective synthesis. For the formation of cis-vinyl ethers, several catalytic systems have shown significant promise. One such strategy involves the ruthenium-catalyzed hydroalkoxylation of terminal alkynes. While many hydroalkoxylation reactions yield the trans-isomer, specific ruthenium catalysts can favor the formation of the cis-product.
A particularly effective and indirect catalytic approach is the stereoselective hydrosilylation of a terminal alkyne, followed by protodesilylation. For instance, the ruthenium-catalyzed hydrosilylation of 1-hexyne (B1330390) with a silane (B1218182) can proceed with high cis-selectivity. The resulting cis-vinylsilane can then be converted to the corresponding vinyl ether.
The following table illustrates representative data for a ruthenium-catalyzed hydroboration of terminal alkynes, a reaction that proceeds with high Z-selectivity and serves as a strong analogue for stereoselective additions to alkynes.
| Catalyst | Substrate | Product | Yield (%) | Selectivity (Z:E) |
| [Ru(PNP)(H)₂(H₂)] | 1-Hexyne | Z-1-(Pinacolboranyl)-1-hexene | 95 | >98:2 |
| [Ru(PNP)(H)₂(H₂)] | Phenylacetylene | Z-1-(Pinacolboranyl)-2-phenylethene | 98 | >98:2 |
| [Ru(PNP)(H)₂(H₂)] | 3,3-Dimethyl-1-butyne | Z-1-(Pinacolboranyl)-3,3-dimethyl-1-butene | 92 | >98:2 |
Data adapted from a study on ruthenium-catalyzed hydroboration of terminal alkynes, demonstrating high Z-selectivity applicable to analogous vinyl ether syntheses.
Ligand-Enabled Stereoselective Transformations
The choice of ligand in a catalytic system plays a pivotal role in directing the stereochemical outcome of a reaction. Chiral ligands can create a specific steric and electronic environment around the metal center, thereby influencing the facial selectivity of substrate binding and subsequent reaction.
For instance, in palladium-catalyzed cross-coupling reactions to form vinyl ethers, the use of bulky phosphine (B1218219) ligands can influence the E/Z selectivity. More advanced approaches utilize specifically designed chiral ligands, such as those based on 1,1'-bi-2-naphthol (B31242) (BINOL), to achieve high levels of stereocontrol in various transformations, including the polymerization of vinyl ethers. While focused on polymerization, the principles of catalyst-control via chiral counterions can be conceptually applied to the synthesis of discrete small molecules.
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for stereoselective olefin synthesis. By modifying the phosphonate (B1237965) reagent and reaction conditions, the formation of either the E- or Z-isomer can be favored. For the synthesis of this compound, the HWE reaction between 4-methylpentanal (B1672222) and a phosphonate reagent such as (methoxymethyl)diphenylphosphine (B12883312) oxide can be tuned to yield the cis-isomer.
The following table provides illustrative data for the stereoselective synthesis of Z-enol ethers using vinylbenziodoxolone reagents, showcasing a modern method for achieving high Z-selectivity.
| Substrate | Coupling Partner | Catalyst | Yield (%) | Selectivity (Z:E) |
| Z-Vinylbenziodoxolone (from Phenol) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | 85 | >95:5 |
| Z-Vinylbenziodoxolone (from Phenol) | 1-Hexyne | Pd₂(dba)₃ / SPhos / CuI | 78 | >95:5 |
| Z-Vinylbenziodoxolone (from Phenol) | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | 72 | >95:5 |
This data is representative of modern cross-coupling methods to achieve high Z-selectivity in the synthesis of substituted enol ethers.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key considerations include atom economy, the use of less hazardous chemicals, and energy efficiency.
One of the primary tenets of green chemistry is to maximize atom economy. chemeo.com Synthetic routes that proceed via addition reactions, such as the direct hydroalkoxylation of an alkyne, are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.
The use of safer solvents and reagents is another critical aspect. The replacement of volatile and hazardous organic solvents with greener alternatives, or performing reactions under solvent-free conditions, significantly reduces the environmental impact. For example, the use of calcium carbide instead of highly flammable acetylene gas represents a step towards a safer process. mdpi.com
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce waste, cost, and environmental hazards. While traditional Wittig reactions are conducted in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, research into solvent-free alternatives for related transformations offers a pathway for the synthesis of this compound.
An efficient solvent-free method has been developed for preparing the phosphonium (B103445) salt precursors to Wittig reagents, which is a critical first step. researchgate.net Furthermore, the principle of using recyclable catalysts like protic ionic liquids has been demonstrated in other C=C bond-forming reactions, such as the Knoevenagel condensation, under solvent-free conditions. rsc.org This approach provides high yields and allows for the catalyst to be reused multiple times, aligning with sustainability goals. rsc.org Another relevant study demonstrates the facile synthesis of ethers from alcohols under solvent-free conditions heated to 110°C, showcasing that etherification can be achieved without a conventional solvent medium. nih.gov
These precedents suggest a viable, albeit hypothetical, solvent-free pathway for the target compound. The reaction could be performed by mixing the neat reactants (isovaleraldehyde and the phosphonium salt) with a solid base or within a catalytic ionic liquid, potentially with mechanical grinding (mechanochemistry) or controlled heating to facilitate the reaction.
| Parameter | Conventional Solvent-Based Synthesis | Hypothetical Solvent-Free Synthesis |
|---|---|---|
| Reaction Medium | Anhydrous THF or Diethyl Ether | None (neat reactants) or recyclable ionic liquid |
| Waste Generation | High (solvent waste, byproduct) | Low (byproduct only) |
| Workup Procedure | Solvent evaporation, extraction | Direct filtration or distillation |
| Environmental Impact | Higher due to volatile organic compounds (VOCs) | Significantly lower |
Atom Economy and Reaction Efficiency
Atom economy is a critical metric for evaluating the efficiency of a chemical synthesis, measuring the proportion of reactant atoms that are incorporated into the desired product. The classic Wittig reaction is infamous for its poor atom economy. masterorganicchemistry.comtotal-synthesis.com This is because the reaction generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct, a compound with a high molecular weight that accounts for a significant portion of the total mass of the products.
The theoretical atom economy for the synthesis of this compound via the Wittig reaction can be calculated as follows:
Reactants:
Isovaleraldehyde (C₅H₁₀O): 86.13 g/mol
(Ethoxymethyl)triphenylphosphonium chloride (C₂₁H₂₂ClOP): 370.83 g/mol (This is the salt precursor; the ylide is formed in situ)
Products:
Desired Product: this compound (C₈H₁₆O): 128.21 g/mol nist.gov
Byproduct: Triphenylphosphine oxide (C₁₈H₁₅OP): 278.28 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Products) x 100
Atom Economy (%) = (128.21 / (128.21 + 278.28)) x 100 = (128.21 / 406.49) x 100 ≈ 31.54%
This low value highlights the inherent inefficiency of the reaction from a mass-balance perspective. Over two-thirds of the mass from the key reactants ends up as waste. While reaction yield might be high, the poor atom economy remains a significant drawback, driving research into catalytic alternatives.
| Component | Formula | Molecular Weight (g/mol) | Role in Atom Economy |
|---|---|---|---|
| This compound | C₈H₁₆O | 128.21 | Desired Product |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | Byproduct |
| Calculated Atom Economy | ~31.5% |
Flow Chemistry Applications in Synthesis
Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers significant advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis of this compound could address several challenges inherent in the batch-based Wittig reaction.
Research has successfully demonstrated the synthesis of analogous compounds, such as alkenyl thioethers, using continuous-flow protocols. thieme-connect.com These methods allow for mild reaction conditions, stereoselective outcomes, and successful scaling without compromising the yield. thieme-connect.com Similarly, flow chemistry has been shown to enhance other sensitive organic transformations, such as alcohol-to-alkene dehydrations, by providing superior control over temperature and reaction time, leading to dramatically better yields compared to batch conditions. rsc.org
For the synthesis of the target ether, a flow chemistry setup could feature several key benefits:
Enhanced Temperature Control: The formation of the cis isomer in a Wittig reaction is kinetically controlled and often requires low temperatures. Flow reactors, with their high surface-area-to-volume ratio, allow for precise and uniform temperature management, which can maximize cis-selectivity.
Safe Handling of Reagents: The phosphonium ylide is a reactive and often unstable intermediate. A flow system can be designed to generate the ylide in one module and immediately introduce it into a second module to react with the isovaleraldehyde, minimizing decomposition and improving safety.
Scalability and Purity: Scaling up a batch reaction can be non-trivial, whereas a flow process can be scaled by simply running the system for a longer duration. thieme-connect.com Integrated purification modules, such as in-line liquid-liquid extraction or scavenger resins to remove the triphenylphosphine oxide byproduct, can lead to a cleaner product stream. acs.org
| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Synthesis |
|---|---|---|
| Temperature Control | Difficult to maintain uniformly, especially on a large scale. | Precise and uniform, allowing for high stereoselectivity. rsc.org |
| Reagent Handling | Bulk handling of reactive ylide. | In-situ generation and immediate consumption of ylide. acs.org |
| Reaction Time | Typically several hours. | Significantly reduced (minutes) due to efficient mixing and heat transfer. |
| Scalability | Complex, requires larger vessels and presents safety issues. | Straightforward by extending run time ("scaling out"). thieme-connect.com |
| Byproduct Removal | Post-reaction column chromatography. | Potential for in-line purification cartridges. |
Reaction Mechanisms and Reactivity of Cis 4 Methyl 1 Pentenyl Ethyl Ether
Electrophilic Addition Reactions at the Alkene Moiety
The double bond in cis-(4-Methyl-1-pentenyl) ethyl ether serves as a site of high electron density, making it nucleophilic and prone to attack by electrophiles. These reactions typically proceed through a two-step mechanism involving the initial formation of a carbocation intermediate.
Investigation of Regioselectivity and Stereoselectivity
The regioselectivity of electrophilic additions to this compound is governed by Markovnikov's rule. Protonation of the double bond occurs at the β-carbon (the carbon further from the oxygen atom), leading to the formation of a more stable secondary carbocation adjacent to the oxygen atom. This carbocation is stabilized by resonance from the lone pairs of the oxygen atom, forming an oxonium ion resonance structure. The subsequent attack of a nucleophile on this carbocationic center leads to the final product.
For instance, in the acid-catalyzed hydration of similar vinyl ethers, the hydroxyl group adds to the α-carbon. youtube.com Similarly, the addition of hydrogen halides (HX) would result in the halogen atom bonding to the α-carbon.
Table 1: Predicted Regio- and Stereoselectivity in Electrophilic Additions to cis-(4-Methyl-1-pentenyl) ethyl ether
| Reagent | Expected Major Regioisomer | Expected Stereochemistry |
| H₂O / H⁺ | 5-Methyl-2-hexanone (after hydrolysis) | Not stereoselective |
| HBr | 1-Bromo-1-ethoxy-4-methylpentane | Mixture of syn and anti |
| Br₂ in CCl₄ | 1,2-Dibromo-1-ethoxy-4-methylpentane | Anti-addition |
Note: The product of hydration is an unstable hemiacetal which would hydrolyze to the corresponding ketone.
Mechanistic Probes for Carbocation Intermediates
The formation of a carbocation intermediate in electrophilic additions to this compound opens the possibility of carbocation rearrangements. If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement is likely to occur. libretexts.orgkhanacademy.org In the case of the carbocation formed from this compound, the initial secondary carbocation is already stabilized by the adjacent oxygen atom. A hydride shift from the tertiary carbon (C4) to the carbocationic center (C2) would lead to a tertiary carbocation, which could be a competing pathway. However, the resonance stabilization from the oxygen atom generally makes the initial carbocation quite stable, potentially diminishing the driving force for rearrangement. youtube.com
Kinetic studies on the acid-catalyzed hydrolysis of vinyl ethers provide evidence for the rate-determining formation of the carbocation intermediate. For example, studies on the hydrolysis of 4-methoxy-1,2-dihydronaphthalene, a cyclic vinyl ether, have shown a hydronium-ion isotope effect (kH/kD) of 3.39 and a Brønsted α value of 0.70, consistent with a proton transfer to the carbon in the rate-determining step. arkat-usa.org
Pericyclic Reactions Involving the Ethenyl Ether System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The ethenyl ether system of this compound can participate in several types of pericyclic reactions.
[X] Cycloaddition Pathways
Vinyl ethers, being electron-rich alkenes, are excellent dienophiles in inverse-electron-demand Diels-Alder reactions. researchgate.net In a standard Diels-Alder reaction, they react with electron-poor dienes. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. ucalgary.calibretexts.orgmasterorganicchemistry.com For example, the reaction of a cis-enol ether with a diene would be expected to yield a product with a cis relationship between the substituents on the newly formed ring corresponding to the original double bond.
While specific data for this compound in Diels-Alder reactions is not available, studies on similar systems demonstrate the feasibility and stereochemical outcomes of such cycloadditions.
Electrocyclic and Sigmatropic Rearrangements
Electrocyclic reactions involve the formation of a σ-bond between the termini of a conjugated π-system. The reverse reaction is a ring-opening process. While this compound itself is not a conjugated system that would undergo a typical electrocyclic ring closure, related cyclobutene (B1205218) ethers can undergo thermal or photochemical ring-opening reactions. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, proceeding via conrotatory or disrotatory pathways depending on the conditions and the number of π-electrons. masterorganicchemistry.compressbooks.pub
A more relevant pericyclic reaction for a molecule with the structural features of this compound, if appropriately substituted, would be a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, such as the Claisen rearrangement. Current time information in Austin, TX, US.nih.gov The classic Claisen rearrangement involves an allyl vinyl ether. If the ethyl group in this compound were replaced by an allyl group, the resulting compound would be susceptible to this rearrangement upon heating to yield a γ,δ-unsaturated carbonyl compound. The reaction proceeds through a concerted, chair-like transition state, and the stereochemistry of the starting material influences the stereochemistry of the product. acs.orgresearchgate.netorganic-chemistry.org
Table 2: Diastereoselectivity in the Claisen Rearrangement of a Substituted Allyl Vinyl Ether
| Substrate | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 2-Allyloxy-3-methylcyclohex-1-ene | >20:1 | 85 | nih.gov |
This table presents data for a representative Claisen rearrangement to illustrate the high diastereoselectivity often observed.
Metal-Catalyzed Transformations
The vinyl ether moiety is a versatile functional group for various metal-catalyzed transformations, including cross-coupling and functionalization reactions.
Palladium catalysts are widely used to effect a range of reactions with enol ethers. For example, palladium-catalyzed oxidation can convert alkyl enol ethers into enals. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, can be employed to form new carbon-carbon bonds at the vinyl ether position, although this often requires conversion of the enol ether to a vinyl halide or triflate.
Copper-catalyzed cross-coupling reactions have also been developed for the synthesis of vinyl ethers from vinyl halides and alcohols. These reactions can be stereospecific, allowing for the synthesis of either (E)- or (Z)-vinyl ethers with high fidelity. nih.govresearchgate.netacs.org This suggests that this compound could potentially be synthesized via such a route and could also participate in copper-catalyzed cross-coupling reactions.
Table 3: Examples of Metal-Catalyzed Reactions of Vinyl Ethers
| Reaction | Catalyst | Substrate | Product | Yield (%) | Reference |
| Oxidation | Pd(OAc)₂ | Alkyl enol ether | Enal | 80-95 | organic-chemistry.org |
| C-O Cross-Coupling | CuI / ligand | (Z)-Vinyl iodide + Alcohol | (Z)-Vinyl ether | 75-90 | nih.gov |
| C-S Cross-Coupling | CuI | Arylpropiolic acid + Thiol | (Z)-Vinyl sulfide | 80-95 | wpmucdn.com |
This table provides representative yields for different metal-catalyzed reactions involving vinyl ether-related substrates.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, its potential involvement in such reactions is primarily associated with the vinylic ether moiety.
Vinyl ethers can be synthesized via copper-catalyzed cross-coupling reactions. For instance, the coupling of vinylic halides with alcohols, including functionalized ones, can proceed in the presence of a copper(I) iodide catalyst and a suitable ligand, such as trans-N,N'-dimethylcyclohexyldiamine. acs.orgacs.org This method is stereospecific, meaning that the configuration of the starting vinyl halide is retained in the resulting vinyl ether product. acs.orgacs.org This suggests a plausible synthetic route to this compound from the corresponding cis-vinylic halide.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new bonds at sp²-hybridized carbon centers. youtube.comrsc.org While direct cross-coupling of the C-O bond of an unactivated alkenyl ether is challenging, the vinyl group can be a directing group or a substrate in other contexts. For example, the vinyl moiety has been shown to be a stable protecting group for alcohols under basic conditions compatible with Suzuki and Sonogashira catalytic reactions. rsc.org
Below is a table summarizing representative conditions for copper-catalyzed vinyl ether synthesis, which could be adapted for the synthesis of the target compound.
| Catalyst System | Vinylic Halide | Alcohol | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| CuI / trans-N,N'-dimethylcyclohexyldiamine | (E)-1-iodo-1-decene | D-galactose-derived primary alcohol | K₃PO₄ | Toluene | 100 | 85 | acs.org |
| CuI / N,N-dimethylglycine | (E)-1-iodo-1-decene | D-galactose-derived primary alcohol | K₃PO₄ | Toluene | 80 | 95 | acs.org |
| CuI / phenanthroline | (E)-1-iodo-1-decene | D-galactose-derived primary alcohol | Cs₂CO₃ | Toluene | 120 | 55 | acs.org |
Olefin Metathesis Studies
Olefin metathesis, a Nobel Prize-winning reaction, involves the redistribution of alkene fragments catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orglibretexts.org The reactivity of this compound in metathesis would be dictated by its electron-rich enol ether double bond.
Vinyl ethers are known to participate in olefin metathesis, although their reactivity profile presents unique characteristics. They can undergo cross-metathesis with other olefins. For example, ene-yne cross-metathesis between terminal alkynes and ethyl vinyl ether has been achieved using second-generation Grubbs catalysts, often under microwave heating, to produce conjugated dienyl ethers. beilstein-journals.org The presence of ethylene (B1197577) can sometimes be beneficial, promoting the formation of the active ruthenium methylidene catalyst and improving reaction outcomes. beilstein-journals.org
However, the reaction of ruthenium-carbene complexes with vinyl ethers can also lead to the formation of stable, less reactive Fischer-type carbene complexes, which can hinder catalytic turnover. In some cases, instead of the expected cross-metathesis product, silylative coupling has been observed when reacting vinyl ethers with vinylsilanes in the presence of a Grubbs catalyst. rsc.org
Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to understand the mechanism of ruthenium-catalyzed metathesis of ethyl vinyl ether. These studies have elucidated the kinetic and mechanistic details of the complete reaction pathway, including the formation of intermediate ruthenium vinyl carbene species. acs.orgnih.gov
The table below presents data from a study on the cross-metathesis of ethyl vinyl ether with various alkynes, illustrating the potential reactivity of similar alkenyl ethers.
| Alkyne Partner | Catalyst | Solvent | Temperature | Product | Yield (%) | Ref. |
| 1-dodecyne | Grubbs II (10 mol%) | Toluene | 80 °C (MW) | 1-ethoxy-1,3-tridecadiene | 75 | beilstein-journals.org |
| Phenylacetylene | Grubbs II (10 mol%) | Toluene | 80 °C (MW) | 1-ethoxy-3-phenyl-1,3-butadiene | 68 | beilstein-journals.org |
| 1-phenyl-1-propyne | Grubbs II (10 mol%) | Toluene | 80 °C (MW) | 1-ethoxy-3-phenyl-1,3-pentadiene | 72 | beilstein-journals.org |
Radical Reactions and Their Mechanistic Implications
The double bond in this compound is susceptible to attack by radicals. Radical reactions offer a complementary approach to ionic reactions for the functionalization of alkenes. The addition of a radical to the double bond would generate a new radical intermediate, which can then undergo further reactions.
Thiyl radicals, generated from thiols, are known to add to double bonds and can initiate cyclization reactions in unsaturated substrates. mdpi.com For an acyclic ether like the title compound, this would likely lead to the formation of an adduct. The regioselectivity of the initial radical addition would be governed by the stability of the resulting radical intermediate. The presence of the oxygen atom in the ether would influence the stability of the radical formed at the α-carbon.
Manganese(III)-based oxidative free-radical cyclizations are another class of relevant reactions. While typically used for the cyclization of unsaturated β-keto esters and related compounds, the principles can be extended to other unsaturated systems. acs.orgbrandeis.edu In some cases, solvents like ethanol (B145695) can play a crucial role, acting as a reducing agent for the intermediate radicals. brandeis.edu Free-radical cyclizations of unsaturated ethers have also been achieved using tin hydride reagents to generate macrocyclic ethers from ω-iodo-polyoxaalkyl acrylates. tandfonline.com
The general stereochemical outcome of radical additions to alkenes is often a mixture of stereoisomers, as the intermediate radical can have a planar or rapidly inverting geometry. youtube.com
Computational Studies on Reaction Energetics and Transition States
Computational chemistry, particularly DFT, provides powerful insights into reaction mechanisms, energetics, and the structures of transition states that are often difficult to study experimentally. ims.ac.jpfossee.in
For reactions involving compounds like this compound, computational studies on simpler vinyl ethers are highly informative. DFT calculations have been instrumental in mapping the complete reaction pathway for the ruthenium-catalyzed olefin metathesis of ethyl vinyl ether. acs.org These studies help to understand catalyst-substrate interactions, the stability of intermediates, and the energy barriers for different steps in the catalytic cycle.
The mechanism of electrophilic addition to vinyl ethers has also been investigated using DFT. These studies can predict the regioselectivity and stereoselectivity of reactions by calculating the energies of the possible transition states. For instance, the polar hydrohalogenation of alkynes, a related process, has been shown to proceed through competitive syn- and anti-addition pathways, with the stereoselectivity being influenced by electronic and steric factors. tandfonline.com Similarly, DFT has been used to study the 1,3-dipolar cycloaddition reactions of nitrones with vinyl ethers, elucidating the effects of catalysts and solvents on the reaction mechanism and stereochemical outcome. researchgate.net
Computational studies on the atmospheric oxidation of diethyl ether initiated by hydroxyl radicals have detailed the fate of the resulting alkoxy radicals, showing competitive reaction pathways such as H-atom elimination and C-O bond cleavage. rsc.org While not a synthetic reaction in the traditional sense, this illustrates the power of computational methods to unravel complex reaction networks involving ether functionalities.
The following table summarizes calculated activation enthalpies for the 1,3-dipolar cycloaddition of a nitrone with methyl vinyl ether, showcasing the type of data obtainable from computational studies.
| Reaction Channel | Lewis Acid Catalyst | Solvent | Activation Enthalpy (kcal/mol) | Ref. |
| Ortho-Exo | None | Gas Phase | 14.5 | researchgate.net |
| Ortho-Endo | None | Gas Phase | 16.2 | researchgate.net |
| Ortho-Exo | BH₃ | Gas Phase | 5.8 | researchgate.net |
| Ortho-Endo | BH₃ | Gas Phase | 10.1 | researchgate.net |
Spectroscopic Characterization Techniques for Structural Elucidation of Cis 4 Methyl 1 Pentenyl Ethyl Ether
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For cis-(4-Methyl-1-pentenyl) ethyl ether, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for complete structural assignment.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing correlations between different nuclei. scribd.com
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships within the molecule, typically over two to three bonds. For this compound, COSY would show correlations between the vinylic protons and the adjacent methylene (B1212753) protons of the pentenyl chain, as well as between the protons of the ethyl group. It would also map the connectivity within the isobutyl fragment of the pentenyl chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum for this compound would definitively assign each proton signal to its corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between carbon and proton atoms, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, HMBC would show a correlation from the protons of the ethoxy group to the vinylic carbon C1, and from the vinylic proton H1 to the ethoxy carbon, confirming the ether linkage.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Coupling constants (J) in Hz.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | COSY Correlations | HMBC Correlations (from H to C) |
| 1 | ~148 | ~6.0 | dd | J1,2 ≈ 6-8 (cis), J1,3 ≈ 1 | H2, H3 | C2, C3, C(ethoxy) |
| 2 | ~105 | ~4.5 | dt | J1,2 ≈ 6-8 (cis), J2,3 ≈ 7 | H1, H3 | C1, C3, C4 |
| 3 | ~30 | ~2.1 | t | J2,3 ≈ 7, J3,4 ≈ 7 | H2, H4 | C1, C2, C4, C5 |
| 4 | ~28 | ~1.8 | m | J3,4 ≈ 7, J4,5 ≈ 7 | H3, H5 | C2, C3, C5, C(CH₃)₂ |
| 5 | ~22.5 | ~0.9 | d | J4,5 ≈ 7 | H4 | C3, C4, C(CH₃)₂ |
| CH₃ (ethyl) | ~15 | ~1.2 | t | J ≈ 7 | OCH₂ | OCH₂ |
| OCH₂ (ethyl) | ~64 | ~3.7 | q | J ≈ 7 | CH₃ | C1 |
Stereochemical Assignment via NOESY/ROESY
The crucial cis stereochemistry of the double bond is unequivocally determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). libretexts.orgresearchgate.net These experiments detect through-space correlations between protons that are in close proximity, regardless of their through-bond connectivity. youtube.com
For this compound, a key NOESY correlation would be observed between the vinylic proton at C1 and the adjacent vinylic proton at C2. In a cis configuration, these protons are on the same side of the double bond and thus spatially close. libretexts.org In contrast, a trans isomer would show a very weak or absent NOESY correlation between these two protons due to the larger distance between them. libretexts.org Additional NOE signals might be observed between the C1 proton and the protons on the C3 methylene group, further confirming the spatial arrangement.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable clues about its structure.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion. For this compound, the molecular formula is C₈H₁₆O, which corresponds to an exact mass of approximately 128.2120 Da. nist.govchemeo.com HRMS would be able to confirm this elemental composition, distinguishing it from other isobaric compounds.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (often the molecular ion) to generate a daughter ion spectrum. The fragmentation pathways are indicative of the molecule's structure. For ethers, a common fragmentation pathway is α-cleavage, where the bond adjacent to the oxygen atom breaks.
Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 128 | [C₈H₁₆O]⁺˙ | Molecular Ion |
| 99 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 85 | [M - C₂H₅O]⁺ or [C₆H₁₃]⁺ | Cleavage of the C-O bond |
| 73 | [CH₃CH₂O=CHCH₃]⁺ | α-cleavage and rearrangement |
| 57 | [C₄H₉]⁺ | Isobutyl cation from cleavage at the double bond |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies.
For this compound, the key vibrational modes are associated with the C=C double bond, the C-O ether linkage, and the C-H bonds.
C=C Stretch: The carbon-carbon double bond stretch for a cis-alkene typically appears in the region of 1640-1660 cm⁻¹.
=C-H Bending: The out-of-plane bending vibration for a cis-disubstituted alkene is characteristic and strong, typically appearing around 675-730 cm⁻¹.
C-O-C Stretch: The asymmetric stretch of the ether linkage is usually a strong and prominent band in the IR spectrum, expected around 1200-1250 cm⁻¹ for a vinyl ether. quimicaorganica.orgspectroscopyonline.com A symmetric stretch may also be visible.
C-H Stretches: The sp² C-H stretch of the vinylic protons will appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl portions will be just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the polar C-O bond stretch is strong in the IR spectrum, the non-polar C=C double bond stretch is often more intense in the Raman spectrum. americanpharmaceuticalreview.com
Table 3: Characteristic Infrared and Raman Peaks for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| =C-H Stretch | 3010-3050 | Medium | Medium |
| C-H Stretch (sp³) | 2850-2960 | Strong | Strong |
| C=C Stretch | 1640-1660 | Medium | Strong |
| C-H Bend (sp³) | 1370-1470 | Medium | Medium |
| Asymmetric C-O-C Stretch | 1200-1250 | Strong | Weak |
| =C-H Out-of-Plane Bend (cis) | 675-730 | Strong | Weak-Medium |
Characteristic Absorption Bands for Functional Groups
The structure of this compound contains several key functional groups: a cis-1,2-disubstituted carbon-carbon double bond, an ether linkage, and alkyl groups (ethyl and isobutyl). Each of these groups gives rise to characteristic absorption bands in the infrared spectrum.
The C-H stretching vibrations associated with the sp² hybridized carbons of the double bond are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹. libretexts.org In contrast, the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and isobutyl groups will absorb below 3000 cm⁻¹, generally in the 2850-3000 cm⁻¹ region. libretexts.orgspectroscopyonline.com
The carbon-carbon double bond (C=C) stretching vibration for a cis-1,2-disubstituted alkene typically appears in the region of 1630-1660 cm⁻¹. spectroscopyonline.comquora.com The cis configuration generally results in a slightly lower frequency compared to its trans counterpart. quora.com The intensity of this peak can vary depending on the change in the dipole moment during the vibration. spectroscopyonline.com
A key feature for identifying the cis geometry is the out-of-plane C-H bending (wagging) vibration, which gives a strong absorption band in the range of 675-730 cm⁻¹ for cis-disubstituted alkenes. libretexts.orgspectroscopyonline.com
The ether functional group (C-O-C) is characterized by a strong C-O stretching absorption. For dialkyl ethers, this band is typically found in the 1050-1150 cm⁻¹ range. fiveable.melibretexts.orgopenstax.orgpressbooks.publibretexts.org The presence of a vinyl group attached to the ether oxygen can influence the position of this band. For instance, alkyl vinyl ethers often show a strong band around 1220 cm⁻¹. quimicaorganica.org
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkene (C=C-H) | C-H Stretch | 3000-3100 | Medium |
| Alkane (C-C-H) | C-H Stretch | 2850-2970 | Strong |
| cis-Alkene (C=C) | C=C Stretch | 1630-1660 | Medium-Weak |
| Alkane (CH₂, CH₃) | C-H Bend (Scissoring/Bending) | 1450-1470 | Medium |
| Ether (C-O-C) | C-O Stretch | 1050-1220 | Strong |
| cis-Alkene (=C-H) | C-H Bend (Out-of-plane) | 675-730 | Strong |
This table presents theoretically derived data based on typical values for the respective functional groups.
Conformational Analysis using Vibrational Modes
The flexibility of the ethyl and isobutyl groups, as well as rotation around the C-O bonds, means that this compound can exist in multiple conformations. Vibrational spectroscopy can provide insights into the conformational preferences of the molecule.
The vibrational modes of the molecule are complex, involving the collective motion of multiple atoms. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. wikipedia.orgyoutube.comlibretexts.org The specific frequencies of these modes are dependent on the molecular geometry and the forces between the atoms.
Conformational changes can lead to shifts in the positions and intensities of certain absorption bands. For example, the C-O-C stretching frequency and the out-of-plane bending vibrations of the alkene hydrogens can be sensitive to the dihedral angles within the molecule. By analyzing the IR spectrum, potentially with the aid of computational chemistry to model the vibrational modes of different conformers, it is possible to deduce the most stable conformation(s) of this compound in a given state (e.g., liquid, solution).
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Theoretical and Computational Chemistry of Cis 4 Methyl 1 Pentenyl Ethyl Ether
Reaction Pathway Modeling and Kinetics
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The exploration of a chemical reaction's mechanism is fundamentally centered on understanding its potential energy surface (PES). Key features of the PES are the stationary points, which include minima corresponding to reactants and products, and first-order saddle points representing transition states. The localization of a transition state is a critical step in computationally modeling a reaction, as it represents the highest energy barrier that must be overcome for the reaction to proceed.
For cis-(4-Methyl-1-pentenyl) ethyl ether, a common reaction of interest is the acid-catalyzed hydrolysis, which proceeds via an electrophilic addition of a proton to the double bond. The transition state for this reaction would involve the formation of a transient carbocation intermediate. Computational methods, such as density functional theory (DFT), are employed to locate the geometry of this transition state.
Once the transition state is located, the Intrinsic Reaction Coordinate (IRC) is calculated. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. numberanalytics.com It provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. researchgate.netmdpi.com The IRC calculation starts at the transition state geometry and follows the path of steepest descent in mass-weighted coordinates towards both the reactants and the products. scm.com
Table 1: Hypothetical IRC Analysis Data for the Protonation of this compound
| IRC Point | Reaction Coordinate (s) | Relative Energy (kcal/mol) | Key Geometric Changes |
| Reactant Complex | -3.0 | 0.0 | H₃O⁺ distant from the double bond |
| ... | ... | ... | ... |
| Transition State | 0.0 | 15.2 | C-H bond partially formed, C=C bond elongated |
| ... | ... | ... | ... |
| Product (Carbocation) | +3.0 | 5.8 | C-H bond fully formed, planar carbocation |
Note: The data in this table is illustrative and based on typical values for similar reactions, as direct computational results for this compound are not publicly available.
Prediction of Reaction Selectivity
Vinyl ethers like this compound can undergo various reactions, and a key aspect of their chemistry is selectivity, particularly regioselectivity in electrophilic additions. The addition of an electrophile (E⁺) to the double bond can, in principle, lead to two different carbocation intermediates, resulting in two different products.
The regioselectivity of such reactions is generally governed by the relative stability of the possible carbocation intermediates, a principle known as Markovnikov's rule. wikipedia.org In the case of this compound, protonation can occur at either the α-carbon (adjacent to the ether oxygen) or the β-carbon of the vinyl group.
Protonation at the β-carbon: This leads to a secondary carbocation at the α-position, which is significantly stabilized by the resonance-donating effect of the adjacent oxygen atom.
Protonation at the α-carbon: This results in a secondary carbocation at the β-position, which lacks the strong resonance stabilization from the oxygen.
Computational chemistry can be used to predict this selectivity by calculating the energies of the two possible transition states leading to these carbocations. The transition state with the lower activation energy will correspond to the major reaction pathway. Studies on the electrophilic addition to alkenes have shown a strong correlation between the stability of the products and the reaction's regioselectivity. nih.gov Machine learning models have also been developed to predict the regioselectivity of electrophilic reactions with high accuracy. rsc.org For vinyl ethers, the formation of the oxygen-stabilized carbocation is overwhelmingly favored, leading to a high degree of regioselectivity. researchgate.net
Table 2: Calculated Relative Energies of Intermediates in the Hydrolysis of this compound
| Intermediate | Structure | Relative Energy (kcal/mol) |
| α-Carbocation | CH₃-CH(⁺)-O-CH₂-CH₂-CH(CH₃)₂ | 0.0 (Reference) |
| β-Carbocation | ⁺CH₂-CH(O-Et)-CH₂-CH(CH₃)₂ | +25.7 (Hypothetical) |
Note: The energy values are hypothetical and serve to illustrate the expected large energy difference based on general principles of carbocation stability. Direct computational data for this specific molecule is not available.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide insights into static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes, solvent effects, and transport properties.
For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field. The simulation then solves Newton's equations of motion for this system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
From these trajectories, various properties can be analyzed:
Conformational Analysis: The molecule possesses several rotatable bonds. MD simulations can explore the different conformations accessible to the molecule at a given temperature and determine their relative populations.
Solvation Structure: The simulation can reveal how solvent molecules arrange themselves around the solute. For instance, in an aqueous solution, the simulation would show the formation of hydrogen bonds between water and the ether oxygen. Studies on similar molecules like poly(vinyl methyl ether) have detailed the nature of these hydration structures. sciengine.com
Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated, providing information about its mobility.
MD simulations on related vinyl polymers have been used to understand complex phenomena such as crosslinking and the structure of polymer-solvent interfaces. msstate.eduresearchgate.net While specific MD studies on this compound are not found in the literature, the techniques are well-suited to explore its dynamic behavior in various environments.
Advanced Applications and Derivatization Studies of Cis 4 Methyl 1 Pentenyl Ethyl Ether
Role as a Building Block in Complex Chemical Synthesis
The strategic placement of the double bond and the ether group in cis-(4-Methyl-1-pentenyl) ethyl ether makes it a valuable precursor in the synthesis of intricate organic molecules. Its ability to undergo specific, high-yield transformations is particularly advantageous in multi-step synthetic sequences.
Synthesis of Natural Products
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, the broader class of vinyl ethers is instrumental in the construction of natural product skeletons. redalyc.orgacademie-sciences.fr A key transformation involving vinyl ethers is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgnumberanalytics.comorganic-chemistry.org Specifically, the redalyc.orgredalyc.org-sigmatropic rearrangement of an allyl vinyl ether, which could be conceptually derived from this compound, leads to the formation of γ,δ-unsaturated carbonyl compounds. redalyc.orgnumberanalytics.comlibretexts.org This rearrangement proceeds through a concerted, chair-like transition state, offering a high degree of stereocontrol, which is crucial in the synthesis of complex, stereochemically rich natural products. organic-chemistry.org The resulting unsaturated carbonyl moiety is a versatile functional group that can be further elaborated to construct various natural product frameworks. The synthesis of γ,δ-unsaturated aldehydes, ketones, esters, and amides from allyl vinyl ethers highlights the significance of this synthetic strategy. redalyc.org
Derivatization to Bioactive Scaffolds
The development of novel bioactive scaffolds is a cornerstone of medicinal chemistry and drug discovery. ijnrd.orgeprajournals.com Vinyl ethers, including by extension this compound, serve as precursors to a variety of heterocyclic structures that form the core of many pharmaceuticals. ijnrd.orgacs.orgrsc.org The electron-rich nature of the vinyl ether double bond allows it to participate in various cycloaddition and cyclization reactions to form these valuable scaffolds. For instance, vinyl-substituted heterocycles are considered privileged scaffolds in transition metal-promoted stereoselective synthesis, leading to compounds with potential biological activity. acs.org The synthesis of such compounds often involves the strategic functionalization of a vinyl ether precursor.
Polymerization Studies and Polymeric Material Development
Vinyl ethers are a significant class of monomers known for their ability to undergo polymerization, leading to a diverse range of polymeric materials with applications in adhesives, coatings, and other industrial products. academie-sciences.fr The polymerization behavior of this compound is of interest for developing new materials with potentially unique properties derived from its specific alkyl substituent.
Radical Polymerization of Ethenyl Ethers
The radical polymerization of vinyl monomers is a fundamental process in polymer chemistry. uomustansiriyah.edu.iq However, the radical polymerization of vinyl ethers is generally less common and can result in polymers with low molecular weight. sci-hub.se This is often attributed to the high reactivity of the growing radical, which can lead to unfavorable side reactions. researchgate.net Despite these challenges, controlled radical polymerization of certain vinyl ethers, particularly those with hydroxyl functionalities, has been achieved using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.netacs.org For non-functionalized vinyl ethers like this compound, achieving high molecular weight polymers via radical means remains a challenge, though alternating copolymerization with electron-deficient monomers is a viable strategy. sci-hub.se
Table 1: General Characteristics of Radical Polymerization of Vinyl Ethers
| Parameter | Description | Reference |
| Initiation | Can be initiated by thermal decomposition of initiators (e.g., AIBN), photolysis, or redox reactions. | uomustansiriyah.edu.iq |
| Propagation | Addition of the growing polymer radical to the monomer's double bond. | uomustansiriyah.edu.iq |
| Chain Transfer | A significant process that can limit the molecular weight of the resulting polymer. Can occur to monomer, solvent, or a chain transfer agent. | uomustansiriyah.edu.iq |
| Termination | Combination or disproportionation of two growing polymer radicals. | uomustansiriyah.edu.iq |
| Challenges | Tendency for side reactions and difficulty in achieving high molecular weight homopolymers. | sci-hub.seresearchgate.net |
Cationic Polymerization Investigations
Cationic polymerization is the most common and effective method for polymerizing vinyl ethers. academie-sciences.frsci-hub.senih.gov The electron-donating nature of the alkoxy group stabilizes the propagating carbocationic center, facilitating the polymerization process. A wide variety of initiating systems, often based on Lewis acids or protonic acids, can be employed. nih.govacs.org Recent advancements have focused on developing controlled or "living" cationic polymerization methods for vinyl ethers, which allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.govacs.orgrsc.orgsemanticscholar.org These controlled polymerizations are often achieved by using specific initiators and conditions that minimize chain transfer and termination reactions. acs.org The use of external stimuli like light has also been explored to control the polymerization process. cornell.edu
Table 2: Key Aspects of Cationic Polymerization of Vinyl Ethers
| Aspect | Details | Reference(s) |
| Initiators | Lewis acids (e.g., BF₃·OEt₂, SnCl₄), protonic acids, and specialized systems for living polymerization. | nih.govacs.orgsemanticscholar.org |
| Mechanism | Involves the formation and propagation of a carbocationic active center. | nih.gov |
| Control | Living/controlled polymerization is achievable, enabling the synthesis of block copolymers and polymers with defined architectures. | acs.orgrsc.orgsemanticscholar.org |
| Stereocontrol | The stereoregularity (e.g., isotacticity) of the resulting polymer can be influenced by the catalyst system and reaction conditions. | acs.orgsemanticscholar.org |
| Recent Trends | Development of metal-free organocatalysts and stimuli-responsive polymerization systems. | nih.govcornell.edu |
Heterocyclic Compound Formation via Cyclization Reactions
The formation of heterocyclic rings is a fundamental objective in organic synthesis due to the prevalence of these structures in pharmaceuticals and natural products. eprajournals.comrsc.org Vinyl ethers are valuable substrates for constructing a variety of oxygen-containing heterocycles, such as tetrahydrofurans and pyrans. oup.comorganic-chemistry.orgnih.govresearchgate.netencyclopedia.pubmjbas.commdpi.comnih.gov
The electron-rich double bond of this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. academie-sciences.frsci-hub.se For example, the reaction of a vinyl ether with a suitable diene can lead to the synthesis of substituted dihydropyrans. sci-hub.seresearchgate.net Furthermore, vinyl ethers can participate in hetero-Diels-Alder reactions, expanding the scope of accessible heterocyclic systems. acs.org
In addition to cycloadditions, vinyl ethers are key components in various cyclization reactions. For instance, the palladium-catalyzed reaction of allylic alcohols with vinyl ethers can afford tetrahydrofuran (B95107) derivatives in a one-pot synthesis. oup.com Radical cyclization reactions have also been employed for the synthesis of substituted tetrahydrofurans. The versatility of vinyl ethers in these transformations makes this compound a promising starting material for the synthesis of novel heterocyclic compounds with potential applications in various fields of chemical science. Propargyl vinyl ethers, a related class of compounds, have also been shown to be excellent precursors for diversity-oriented synthesis of heterocycles. nih.gov
Chiral Derivatization for Enantiomeric Excess Determination
In the context of this compound, which lacks a traditional functional group like a hydroxyl or amine for straightforward ester or amide formation with common CDAs, specialized derivatization strategies targeting the carbon-carbon double bond are required. Research in this area has explored the use of chiral reagents that undergo addition reactions with alkenes to generate diastereomeric products, whose relative concentrations directly reflect the enantiomeric composition of the original substrate.
One such hypothetical, yet chemically plausible, approach involves the use of a chiral organometallic reagent that can add across the vinyl ether double bond. For the purposes of this discussion, we will consider the derivatization with a chiral palladium reagent complexed with a binaphthyl phosphine (B1218219) ligand (a class of ligands well-known for inducing high levels of stereoselectivity), followed by a quenching step that installs a diastereomeric moiety.
The reaction of a racemic or enantioenriched sample of this compound with an enantiomerically pure chiral derivatizing agent, for instance, a hypothetical chiral borane (B79455) reagent such as (R)-B-(2-naphthyl)-9-borabicyclo[3.3.1]nonane, would lead to the formation of two diastereomeric adducts. The subsequent analysis of these diastereomers by high-field ¹H or ¹³C NMR spectroscopy allows for the determination of the enantiomeric excess (e.e.). The principle relies on the fact that the nuclei in the two diastereomers are in chemically non-equivalent environments, leading to different chemical shifts (δ). illinois.edu
For example, in the ¹H NMR spectrum of the resulting diastereomeric mixture, the signals corresponding to specific protons, such as the methine proton of the newly formed stereocenter or the protons of the ethyl ether group, would appear as two distinct sets of peaks. The integration of the peak areas for these separated signals provides a direct measure of the ratio of the diastereomers, and thus the enantiomeric excess of the starting material.
Detailed research findings on the derivatization of analogous alkenyl ethers have demonstrated the utility of this approach. The selection of the appropriate chiral derivatizing agent is crucial and is often guided by the need to maximize the chemical shift nonequivalence (Δδ) between the diastereomers to ensure accurate integration. chemeurope.com
Interactive Data Table: Hypothetical ¹H NMR Data for Diastereomeric Adducts
The following table presents hypothetical ¹H NMR data for the diastereomeric adducts formed from the reaction of (R)- and (S)-cis-(4-Methyl-1-pentenyl) ethyl ether with a generic chiral derivatizing agent, "(R)-CDA". The data illustrates the chemical shift differences (Δδ) that enable the quantification of each enantiomer.
| Proton Assignment | Diastereomer 1 Signal (δ, ppm) | Diastereomer 2 Signal (δ, ppm) | Δδ (ppm) | Integration (Sample A) | Integration (Sample B) |
| -O-CH ₂-CH₃ | 3.52 (q) | 3.55 (q) | 0.03 | 1.50 | 1.90 |
| CH -B(CDA) | 2.89 (m) | 2.95 (m) | 0.06 | 1.50 | 1.90 |
| =CH -O- | 5.98 (d) | 6.01 (d) | 0.03 | 1.50 | 1.90 |
| -CH(CH ₃)₂ | 0.92 (d) | 0.94 (d) | 0.02 | 9.00 | 11.4 |
Sample A corresponds to a 50:50 (racemic) mixture, hence the 1.50:1.50 integration ratio for key protons. Sample B corresponds to an enantioenriched mixture, showing a 1.90:1.50 integration ratio, which calculates to an enantiomeric excess of approximately 11.8%.
This analytical methodology provides a robust and reliable means for assessing the enantiomeric purity of this compound, which is essential for its application in stereocontrolled synthesis and for understanding its chiroptical properties. The development of effective chiral derivatizing agents and analytical protocols remains an active area of research, aiming to provide versatile tools for the stereochemical analysis of a broad range of chiral molecules. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Synthesis
The efficient and stereoselective synthesis of cis-alkenyl ethers remains a significant challenge. Future research will likely focus on the development of innovative catalytic systems to afford cis-(4-Methyl-1-pentenyl) ethyl ether with high precision and yield.
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to vinyl ether synthesis is a promising avenue for exploration. While various metals have been employed for the synthesis of vinyl ethers in general, the specific stereoselective synthesis of the cis-isomer of (4-Methyl-1-pentenyl) ethyl ether could benefit from catalysts based on metals such as rhodium, iridium, and gold. proquest.comacs.orgorgsyn.orgnih.govorgsyn.orgnih.gov For instance, iridium-catalyzed transfer vinylation from a simple vinyl ether to the desired alcohol is a powerful method that could be optimized for this specific target. orgsyn.org
Copper-catalyzed cross-coupling reactions, such as the Chan-Evans-Lam coupling, offer another promising strategy. acs.orgnih.govacs.org Research into tailoring ligand scaffolds for copper catalysts could lead to enhanced stereoselectivity, favoring the formation of the cis-isomer. acs.orgacs.org The development of iron-catalyzed cross-coupling reactions also presents a more sustainable and cost-effective alternative that warrants further investigation for the synthesis of this and other vinyl ethers. nih.gov
Furthermore, the hydroalkoxylation of alkynes is a direct and atom-economical route to vinyl ethers. proquest.comacs.orgresearchgate.net Future efforts may focus on designing catalysts that can control the regioselectivity and stereoselectivity of the addition of ethanol (B145695) to 4-methyl-1-pentyne (B1581292) to exclusively yield the cis product.
A summary of potential catalytic systems for the synthesis of this compound is presented in Table 1.
Table 1: Potential Catalytic Systems for the Synthesis of this compound
| Catalytic System | Reaction Type | Potential Advantages |
|---|---|---|
| Iridium Complexes | Transfer Vinylation | High efficiency, potential for stereocontrol. |
| Copper/Ligand Systems | Cross-Coupling | Broad substrate scope, potential for high stereoselectivity. acs.orgacs.org |
| Iron Catalysts | Cross-Coupling | Cost-effective, environmentally benign. nih.gov |
Exploration of Unprecedented Reaction Manifolds
Beyond its synthesis, this compound can serve as a versatile synthon in a variety of organic transformations. Future research is expected to uncover novel reaction manifolds that leverage the unique reactivity of its vinyl ether moiety.
The electron-rich nature of the double bond in vinyl ethers makes them excellent partners in cycloaddition reactions. researchgate.net Exploring the reactivity of this compound in [4+2], [2+2], and other cycloadditions could lead to the synthesis of complex cyclic structures with high stereocontrol.
Furthermore, transition metal-catalyzed cross-coupling reactions where the vinyl ether itself acts as a coupling partner are an emerging area. nih.gov Investigating the ability of this compound to participate in reactions like the Heck, Suzuki, and Sonogashira couplings could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Rearrangement reactions, such as the Claisen rearrangement, of precursors derived from this compound could also be a fruitful area of research, providing access to complex carbonyl compounds with high stereospecificity. The stereochemistry of the starting vinyl ether would be expected to directly influence the stereochemical outcome of the rearranged product.
Integration with Artificial Intelligence for Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and the study of this compound will undoubtedly benefit from these advancements. rsc.orgjoaiar.orgeurekalert.orgresearchgate.netcatalysis-summit.com
Furthermore, AI can assist in the design of novel catalysts specifically tailored for the stereoselective synthesis of the desired cis-isomer. rsc.orgjoaiar.orgresearchgate.netcatalysis-summit.com Generative models can propose new ligand structures or catalyst compositions that are predicted to have superior performance. catalysis-summit.com The integration of AI with automated synthesis platforms could enable high-throughput screening of these predicted catalysts, accelerating the discovery process. eurekalert.org
The potential applications of AI in the context of cis-(4-M-1-PEE) are summarized in Table 2.
Table 2: Potential Applications of Artificial Intelligence in the Study of this compound
| AI Application | Specific Goal | Expected Outcome |
|---|---|---|
| Reaction Outcome Prediction | Predict yield and stereoselectivity of synthetic routes. rsc.orgresearchgate.net | Optimized reaction conditions and reduced experimentation. researchgate.netnih.govarxiv.org |
| Catalyst Design | Propose novel catalysts for stereoselective synthesis. rsc.orgjoaiar.orgresearchgate.netcatalysis-summit.com | Discovery of more efficient and selective catalysts. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires sophisticated analytical techniques capable of monitoring reactions in real-time. Advanced spectroscopic probes, particularly operando techniques, are poised to provide unprecedented insights.
Operando Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to observe the formation and consumption of reactants, intermediates, and products as the reaction proceeds. acs.orgmdpi.comaip.orgrsc.orgnih.govrsc.orgcsic.esornl.govsmacgigworld.comacs.orgrsc.orgacs.orgyoutube.com This allows for the direct identification of transient species and provides crucial information about the catalytic cycle. acs.orgornl.gov For instance, by monitoring the vibrational modes of the vinyl ether and any catalytic intermediates, researchers can gain a detailed understanding of how a catalyst controls stereoselectivity. acs.orgrsc.org
The development of specialized in-situ reaction cells compatible with various reaction conditions (e.g., high pressure, high temperature) will be crucial for these studies. rsc.orgacs.orgyoutube.com Combining spectroscopic data with computational modeling will further enhance the interpretation of the complex datasets generated by these techniques.
The use of deep UV resonance Raman spectroscopy is another emerging trend that offers high sensitivity and selectivity for monitoring specific chromophores in a reaction mixture. nih.gov This could be particularly useful for studying reactions where the vinyl ether is part of a more complex molecular system.
A comparison of relevant advanced spectroscopic techniques is provided in Table 3.
Table 3: Advanced Spectroscopic Probes for Real-time Monitoring
| Spectroscopic Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Operando FTIR Spectroscopy | Identification of functional groups and bonding changes. acs.orgaip.orgrsc.orgcsic.esornl.govacs.orgacs.org | Monitoring the formation of the ether linkage and the disappearance of starting materials. |
| Operando Raman Spectroscopy | Information on molecular structure and vibrational modes. mdpi.comnih.govrsc.orgsmacgigworld.comrsc.org | Characterizing the cis-double bond and detecting catalytic intermediates. |
| In-situ NMR Spectroscopy | Detailed structural information and quantification of species. nih.gov | Confirming the stereochemistry and concentration of the product in real-time. |
Q & A
Q. What are the optimal synthetic routes for preparing cis-(4-Methyl-1-pentenyl) ethyl ether, and how can reaction conditions favor the cis isomer?
- Methodological Answer : The synthesis of cis-alkenyl ethers typically involves acid-catalyzed alcohol exchange or elimination reactions. For example, cis-propenyl ethers are synthesized via alcohol exchange between ethyl alcohol and tertiary alcohols (e.g., camphene) using cation exchange resin catalysts (e.g., DCP heat-resistant resin) at reflux conditions . To favor the cis isomer, steric control during the reaction is critical. Lower reaction temperatures (e.g., 60–80°C) and polar aprotic solvents (e.g., DMSO) can stabilize transition states that favor cis geometry by reducing thermal isomerization . Purification via fractional distillation under inert atmospheres minimizes post-synthesis isomerization.
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : The cis configuration is confirmed by coupling constants () in H NMR. For example, cis-alkenyl protons typically exhibit -values <10 Hz, whereas trans isomers show larger couplings (>12 Hz) .
- IR Spectroscopy : Stretching frequencies for C-O-C ether bonds (~1100 cm) and C=C bonds (~1650 cm) confirm functional groups.
- GC-MS : Retention times and fragmentation patterns differentiate cis from trans isomers. Internal standards (e.g., n-alkanes) improve quantification accuracy .
- Purity Assessment : Peroxide tests (e.g., iodide/starch paper) are essential due to ethers' propensity to form explosive peroxides during storage .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Flammability Mitigation : Use spark-proof equipment and conduct reactions under nitrogen/argon to avoid ignition. Store in flame-resistant cabinets away from oxidizers .
- Peroxide Prevention : Add stabilizers (e.g., BHT) and test for peroxides monthly. Purge storage containers with inert gases .
- Exposure Control : Use fume hoods for synthesis and extraction. PPE (gloves, goggles) is mandatory due to potential CNS depression from vapor inhalation .
Advanced Research Questions
Q. How does the cis configuration influence the reactivity and stability of (4-Methyl-1-pentenyl) ethyl ether in chemical environments?
- Methodological Answer : The cis isomer’s steric hindrance and electronic effects alter reactivity. For example, in cycloadditions, cis-alkenyl ethers exhibit slower reaction kinetics compared to trans isomers due to reduced orbital overlap. Stability studies in DMSO show cis→trans isomerization ( kcal/mol) is exothermic, favoring trans at equilibrium . Computational modeling (DFT) can predict activation barriers for isomerization and guide solvent selection (e.g., non-polar solvents stabilize cis) .
Q. What strategies mitigate undesired isomerization during storage or reactions involving this compound?
- Methodological Answer :
- Low-Temperature Storage : Store at ≤4°C to slow thermal isomerization .
- Light Avoidance : Use amber glassware to prevent UV-induced radical formation and peroxidation .
- Catalyst Selection : Lewis acids (e.g., BF) can stabilize cis configurations via complexation with the ether oxygen, as seen in tertiary-butyl ether syntheses .
Q. How can computational chemistry predict thermodynamic stability and isomerization pathways?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and Gibbs free energy differences. For example, cis→trans isomerization of propenyl ethers has a calculated of ~1.2 kcal/mol, consistent with experimental data . Molecular dynamics simulations in explicit solvents (e.g., water vs. DMSO) reveal solvation effects on isomer distribution .
Q. What role does this compound play in stereoselective cycloaddition or polymerization reactions?
- Methodological Answer : In Diels-Alder reactions, cis-alkenyl ethers act as electron-rich dienophiles, enhancing endo selectivity. For example, cycloadditions with styrene yield cis-fused cyclobutanimines under mild conditions (60°C) . In polymerization, cis ethers improve regioselectivity in cationic vinyl ether polymerizations, producing linear polymers with controlled molecular weights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
